molecular formula C24H19ClN2O5S B11384728 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384728
M. Wt: 482.9 g/mol
InChI Key: NPDMDYKYWZEQEA-UHFFFAOYSA-N
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Description

6-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a furan ring, a benzothiophene moiety, and a chromene structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 6-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the furan-2-ylmethyl carbamate, followed by the formation of the benzothiophene intermediate. The final step involves the coupling of the benzothiophene intermediate with the chromene-2-carboxamide under controlled conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and chromene-based molecules. Compared to these compounds, 6-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

  • Benzothiophene-2-carboxamide
  • Chromene-2-carboxamide
  • Furan-2-ylmethyl carbamate

This detailed article provides a comprehensive overview of 6-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19ClN2O5S

Molecular Weight

482.9 g/mol

IUPAC Name

6-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H19ClN2O5S/c25-13-7-8-18-16(10-13)17(28)11-19(32-18)22(29)27-24-21(15-5-1-2-6-20(15)33-24)23(30)26-12-14-4-3-9-31-14/h3-4,7-11H,1-2,5-6,12H2,(H,26,30)(H,27,29)

InChI Key

NPDMDYKYWZEQEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C(=O)NCC5=CC=CO5

Origin of Product

United States

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